
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione
Descripción general
Descripción
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridone ring, which is a six-membered heterocyclic ring containing nitrogen and oxygen atoms. The phthalimidooxymethyl and dibenzhydryloxy groups attached to the pyridone ring contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Phthalimidooxymethyl Intermediate: This step involves the reaction of phthalic anhydride with hydroxylamine to form phthalimide, which is then reacted with formaldehyde to produce the phthalimidooxymethyl intermediate.
Synthesis of the Pyridone Ring: The pyridone ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-pyridone and benzaldehyde derivatives.
Attachment of Dibenzhydryloxy Groups:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phthalimidooxymethyl and dibenzhydryloxy groups, using reagents such as halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as an antimicrobial, antiviral, or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interfere with the binding of ligands to receptors, leading to altered cellular responses .
Comparación Con Compuestos Similares
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione can be compared with other similar compounds, such as:
2-Pyridone Derivatives: These compounds share the pyridone ring structure and may have similar chemical properties and reactivity.
Phthalimide Derivatives: Compounds containing the phthalimide group may exhibit similar biological activities and applications.
Benzhydrol Derivatives: These compounds have structural similarities due to the presence of benzhydrol groups and may be used in similar synthetic and research applications.
Propiedades
Fórmula molecular |
C40H30N2O6 |
|---|---|
Peso molecular |
634.7 g/mol |
Nombre IUPAC |
2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C40H30N2O6/c43-35-25-32(27-46-42-39(44)33-23-13-14-24-34(33)40(42)45)41(48-38(30-19-9-3-10-20-30)31-21-11-4-12-22-31)26-36(35)47-37(28-15-5-1-6-16-28)29-17-7-2-8-18-29/h1-26,37-38H,27H2 |
Clave InChI |
XPMAYZYGUNRHJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CON4C(=O)C5=CC=CC=C5C4=O)OC(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-6-ethyl-4-benzylamino-thieno-[2,3-d]-pyrimidine](/img/structure/B8361866.png)
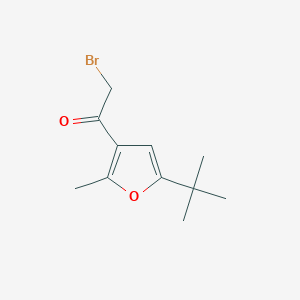

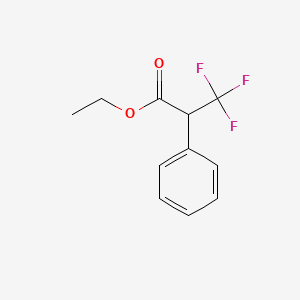
![Tert-butyl 7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-6-carboxylate](/img/structure/B8361902.png)

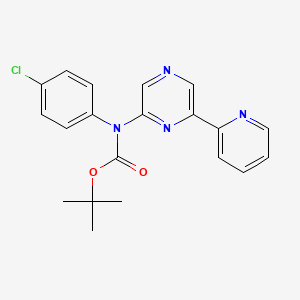
![N-[4-(4-amino-2,5-difluoro-phenoxy)-pyrimidin-2-yl]-acetamide](/img/structure/B8361924.png)

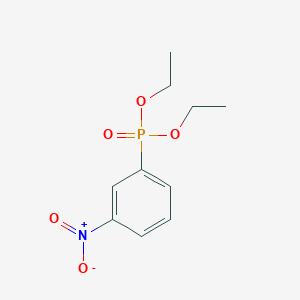
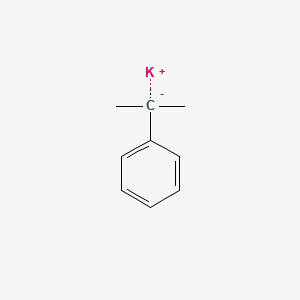


![1-chloro-2-[N-(3,4-dimethoxyphenethyl)-N-methylamino]ethane](/img/structure/B8361962.png)
